1-(アセチルアミノ) -3-フェニル-5-ピラゾールアミン

説明

科学的研究の応用

合成化学

ピラゾール誘導体は、広範囲の複素環化合物中に存在するため、合成化学において極めて重要です。 これらは、農薬、蛍光、生物学的特性を持つ新規化合物を開発するためのコアフレームワークとして機能します 。 環境に優しい方法論やリガンドフリーシステムを含む合成方法の進歩により、ピラゾール誘導体の有用性が拡大し、より強力で選択的な薬剤が開発されました 。

医薬品化学

医薬品化学においては、本化合物のようなアミノピラゾールが、その治療の可能性について研究されています。これらは、がん、炎症、感染症など、重要な領域を標的とする、受容体または酵素に役立つリガンドを提供します。 これらの化合物の設計と構造活性相関は、新しい薬物の開発に不可欠です 。

酵素阻害

特定のピラゾール誘導体は、酵素阻害剤としての役割について研究されてきました。例えば、特定のアナログは、B細胞悪性腫瘍の治療標的であるブルトンチロシンキナーゼ(BTK)の可逆的阻害剤として作用します。 これは、化合物ががん治療に潜在的な可能性を持っていることを示しています 。

リーシュマニア症およびマラリアに対する研究

ピラゾール化合物は、リーシュマニア症およびマラリアに対する研究において有望な結果を示しています。 分子シミュレーション研究では、特定の病原体に対する強力なin vitro活性、これらの疾患の新しい治療法開発における役割が裏付けられました 。

作用機序

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They are found as a core framework in a huge library of heterocyclic compounds . Acetimidamide derivatives, on the other hand, are less studied, and their targets can vary widely depending on the specific compound.

Mode of Action

The mode of action of pyrazole and acetimidamide derivatives can vary greatly depending on the specific compound and its targets. For example, some pyrazole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anticancer effects .

Biochemical Pathways

Again, the affected biochemical pathways can vary greatly depending on the specific compound and its targets. Some pyrazole derivatives have been reported to affect various biochemical pathways related to inflammation, viral replication, and cell proliferation .

生化学分析

Biochemical Properties

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular processes.

Cellular Effects

The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, the compound has been shown to inhibit cell proliferation by reducing AKT phosphorylation . This suggests that 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can impact cell growth and survival, making it a potential candidate for cancer therapy. Additionally, its interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal function and behavior .

Molecular Mechanism

The molecular mechanism of action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase involved in B-cell signaling . This inhibition can disrupt B-cell receptor signaling, affecting immune responses. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase activity and prolonged changes in cell signaling pathways .

Dosage Effects in Animal Models

The effects of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of neurotransmission . At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound can lead to significant inhibition of acetylcholinesterase activity, resulting in impaired nerve transmission and behavioral changes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its interaction with kinases such as p38MAPK can influence metabolic pathways related to cell growth and survival . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these molecules affects its localization and accumulation. For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . Additionally, binding to proteins such as acetylcholinesterase can affect the compound’s distribution within the nervous system .

Subcellular Localization

The subcellular localization of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetimidamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with acetylcholinesterase suggests localization at cholinergic synapses, where it can modulate neurotransmission . Additionally, the compound’s interaction with kinases such as p38MAPK may involve localization to signaling complexes within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

特性

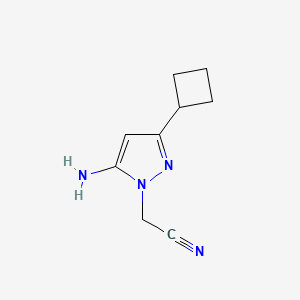

IUPAC Name |

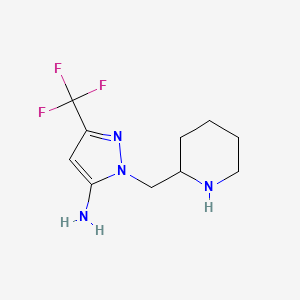

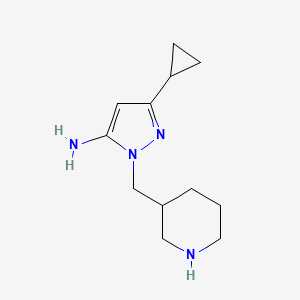

2-(5-amino-3-phenylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-10(13)7-16-11(14)6-9(15-16)8-4-2-1-3-5-8/h1-6H,7,14H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSNHYIFCDCKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。